molecular formula C14H8ClIN2O2 B4548319 (Z)-N-(4-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide

(Z)-N-(4-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide

Cat. No.: B4548319
M. Wt: 398.58 g/mol
InChI Key: RDIRIXDXYJYDPZ-CLFYSBASSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This particular compound features a 4-chlorophenyl group, a cyano group, and a 5-iodofuran-2-yl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has explored the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, leading to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process involves the use of manganese(III) acetate and showcases the potential for creating diverse acrylamide derivatives, including those with structural similarities to N-(4-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide (Burgaz et al., 2007).

Biochemical Insights

The compound [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone has been identified as a novel lead for anti-malarial agents, highlighting the relevance of furyl-acrylic acid amides in the development of new therapeutic agents. This suggests that derivatives like N-(4-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide could also offer a foundation for bioactive molecule development (Wiesner et al., 2003).

Material Science and Polymer Research

In the realm of materials science, N-(4-iodo-1,3-diphenylbutyl) acrylamide, a compound with structural parallels, has been studied for its potential in creating hydrophobically modified polyacrylamide for enhanced oil recovery applications. This highlights the potential utility of acrylamide derivatives in industrial applications and suggests similar possibilities for N-(4-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide (Huang et al., 2019).

Insecticidal Research

Additionally, research on phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm Spodoptera littoralis has shown that structurally related compounds can exhibit significant bioactivity. This suggests a potential avenue for investigating the insecticidal properties of N-(4-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide and its derivatives (Rashid et al., 2021).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amide and an aldehyde or ketone.

    Introduction of the 4-chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the enamide backbone.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Incorporation of the 5-iodofuran-2-yl Group: This step typically involves a halogenation reaction where iodine is introduced to the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents under controlled conditions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the furan ring.

    Reduction Products: Amines or other reduced forms of the cyano group.

    Substitution Products: Functionalized derivatives of the 4-chlorophenyl group.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving enamides.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and the 4-chlorophenyl group are likely involved in binding interactions, while the furan ring may participate in electronic interactions.

Comparison with Similar Compounds

  • (Z)-N-(4-chlorophenyl)-2-cyano-3-(5-bromofuran-2-yl)prop-2-enamide
  • (Z)-N-(4-chlorophenyl)-2-cyano-3-(5-chlorofuran-2-yl)prop-2-enamide
  • (Z)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Comparison:

  • Uniqueness: The presence of the iodine atom in the furan ring of (Z)-N-(4-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide distinguishes it from its analogs with different halogen substitutions. This iodine atom can significantly influence the compound’s reactivity and interactions.
  • Reactivity: The iodine-substituted compound may exhibit different reactivity patterns compared to its bromine or chlorine analogs, particularly in substitution and oxidative reactions.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O2/c15-10-1-3-11(4-2-10)18-14(19)9(8-17)7-12-5-6-13(16)20-12/h1-7H,(H,18,19)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIRIXDXYJYDPZ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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